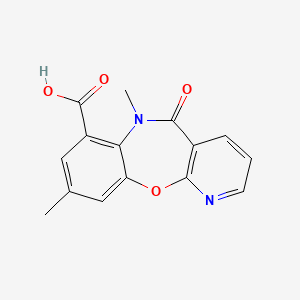
1-((5-(Trifluoroacetylamino)-2-indolyl)carbonyl)-4-(3-(isopropylamino)-2-pyridinyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-(Trifluoroacetylamino)-2-indolyl)carbonyl)-4-(3-(isopropylamino)-2-pyridinyl)piperazine is a complex organic compound that features a unique combination of indole, pyridine, and piperazine moieties
Métodos De Preparación
The synthesis of 1-((5-(Trifluoroacetylamino)-2-indolyl)carbonyl)-4-(3-(isopropylamino)-2-pyridinyl)piperazine involves multiple steps, including the formation of the indole and pyridine rings, followed by their functionalization and coupling with the piperazine moiety. The synthetic route typically involves:
Formation of the Indole Ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Functionalization of the Indole Ring: The indole ring is then functionalized with a trifluoroacetyl group through a Friedel-Crafts acylation reaction using trifluoroacetic anhydride and a Lewis acid catalyst.
Formation of the Pyridine Ring: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Functionalization of the Pyridine Ring: The pyridine ring is functionalized with an isopropylamino group through a nucleophilic substitution reaction.
Coupling with Piperazine: The functionalized indole and pyridine rings are then coupled with piperazine through a nucleophilic acyl substitution reaction to form the final compound.
Industrial production methods for this compound would involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
1-((5-(Trifluoroacetylamino)-2-indolyl)carbonyl)-4-(3-(isopropylamino)-2-pyridinyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyridine rings, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl and trifluoroacetyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropylamino and trifluoroacetyl groups, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic conditions, organic solvents such as dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Aplicaciones Científicas De Investigación
1-((5-(Trifluoroacetylamino)-2-indolyl)carbonyl)-4-(3-(isopropylamino)-2-pyridinyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders, cancer, and infectious diseases.
Biological Research: The compound is used as a tool to study various biological processes, including signal transduction, enzyme inhibition, and receptor binding.
Chemical Biology: The compound is used in chemical biology research to probe the structure and function of biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-((5-(Trifluoroacetylamino)-2-indolyl)carbonyl)-4-(3-(isopropylamino)-2-pyridinyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: The compound can bind to specific receptors, such as G-protein coupled receptors or ion channels, and modulate their activity.
Inhibit Enzymes: The compound can inhibit the activity of specific enzymes, such as kinases or proteases, by binding to their active sites.
Modulate Signal Transduction: The compound can modulate signal transduction pathways, such as the MAPK or PI3K/Akt pathways, by affecting the activity of key signaling proteins.
Comparación Con Compuestos Similares
1-((5-(Trifluoroacetylamino)-2-indolyl)carbonyl)-4-(3-(isopropylamino)-2-pyridinyl)piperazine can be compared with other similar compounds, such as:
1-((5-(Acetylamino)-2-indolyl)carbonyl)-4-(3-(methylamino)-2-pyridinyl)piperazine: This compound has an acetyl group instead of a trifluoroacetyl group and a methylamino group instead of an isopropylamino group, which affects its chemical properties and biological activity.
1-((5-(Benzoylamino)-2-indolyl)carbonyl)-4-(3-(ethylamino)-2-pyridinyl)piperazine: This compound has a benzoyl group instead of a trifluoroacetyl group and an ethylamino group instead of an isopropylamino group, which affects its chemical properties and biological activity.
1-((5-(Methoxyamino)-2-indolyl)carbonyl)-4-(3-(propylamino)-2-pyridinyl)piperazine: This compound has a methoxyamino group instead of a trifluoroacetyl group and a propylamino group instead of an isopropylamino group, which affects its chemical properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities compared to similar compounds.
Propiedades
Número CAS |
147920-15-8 |
|---|---|
Fórmula molecular |
C23H25F3N6O2 |
Peso molecular |
474.5 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-[2-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carbonyl]-1H-indol-5-yl]acetamide |
InChI |
InChI=1S/C23H25F3N6O2/c1-14(2)28-18-4-3-7-27-20(18)31-8-10-32(11-9-31)21(33)19-13-15-12-16(5-6-17(15)30-19)29-22(34)23(24,25)26/h3-7,12-14,28,30H,8-11H2,1-2H3,(H,29,34) |
Clave InChI |
IQWZRCANSWEHQR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


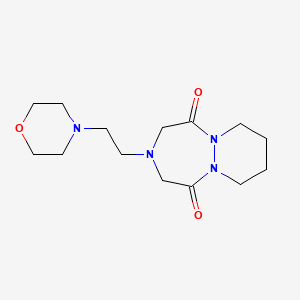
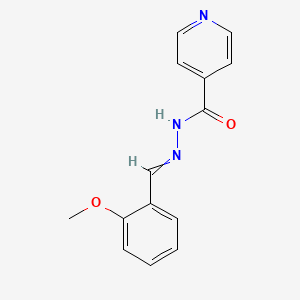
![(1S,2S,15R,23R)-24-(cyclopropylmethyl)-7-fluoro-16-oxa-13,24-diazaoctacyclo[15.9.1.15,9.01,15.02,23.04,14.021,27.013,28]octacosa-4(14),5,7,9(28),17,19,21(27)-heptaene-2,18-diol](/img/structure/B12791048.png)

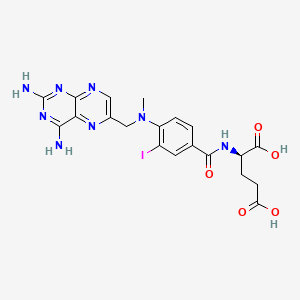
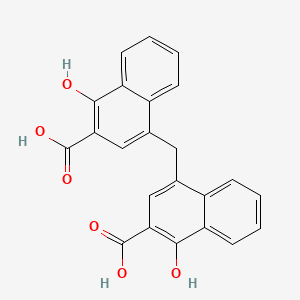

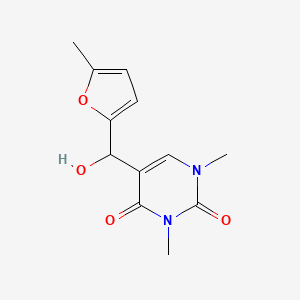

methanone](/img/structure/B12791111.png)
